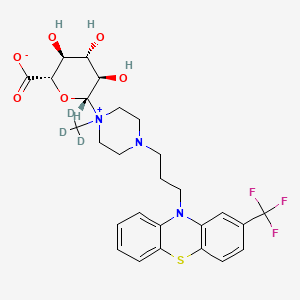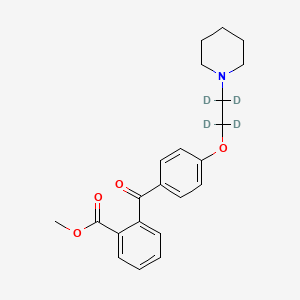![molecular formula C58H60Cl4N12S4 B12409869 (7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride is a complex phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the condensation of aniline derivatives with sulfur and subsequent cyclization. For the specific compound , the synthesis might involve:
Condensation Reaction: Aniline derivatives react with sulfur to form the phenothiazine core.
Substitution Reactions: Introduction of amino and methyl groups at specific positions on the phenothiazine ring.
Quaternization: Formation of the azanium and dimethylazanium groups through quaternization reactions.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale batch reactions under controlled conditions. The process includes:
Raw Material Preparation: Purification of aniline derivatives and sulfur.
Reaction Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Purification: Use of crystallization, distillation, and chromatography techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenothiazine derivatives undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation Products: Phenothiazine sulfoxides and sulfones.
Reduction Products: Amino-substituted phenothiazines.
Substitution Products: Halogenated, nitrated, and sulfonated phenothiazines.
Aplicaciones Científicas De Investigación
Phenothiazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their interactions with biological macromolecules and cellular pathways.
Medicine: Investigated for their potential therapeutic effects, including antipsychotic, antiemetic, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenothiazine derivatives involves:
Molecular Targets: Interaction with dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: Modulation of neurotransmitter release, inhibition of receptor binding, and alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Phenothiazine derivatives can be compared with other heterocyclic compounds such as:
Thioxanthenes: Similar structure but with a sulfur atom replaced by an oxygen atom.
Dibenzothiazepines: Contain a seven-membered ring fused to the phenothiazine core.
Phenoxazines: Oxygen atom replacing the sulfur atom in the phenothiazine ring.
Similar Compounds
Chlorpromazine: A widely used antipsychotic drug.
Promethazine: An antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
Propiedades
Fórmula molecular |
C58H60Cl4N12S4 |
|---|---|
Peso molecular |
1195.3 g/mol |
Nombre IUPAC |
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride |
InChI |
InChI=1S/C16H17N3S.C15H15N3S.C14H13N3S.C13H11N3S.4ClH/c1-10-7-14-16(9-13(10)17-2)20-15-8-11(19(3)4)5-6-12(15)18-14;1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;1-8-5-12-14(7-10(8)15)18-13-6-9(16-2)3-4-11(13)17-12;1-7-4-11-13(6-9(7)15)17-12-5-8(14)2-3-10(12)16-11;;;;/h5-9H,1-4H3;4-8,16H,1-3H3;3-7H,15H2,1-2H3;2-6,15H,14H2,1H3;4*1H |
Clave InChI |
SUTONEDBRJCKRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)SC3=CC(=NC)C=CC3=[NH+]2.CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=C(C=C1NC)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1=[NH2+].[Cl-].[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


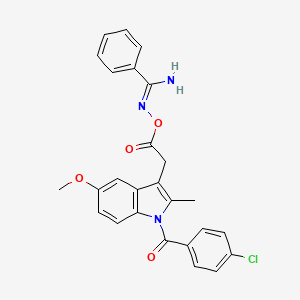
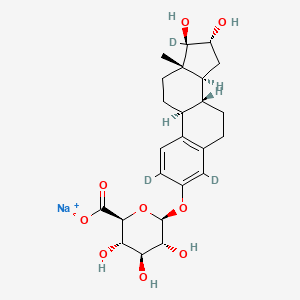
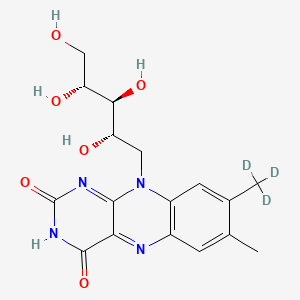
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

